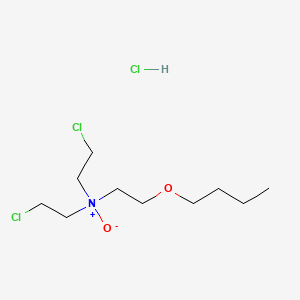
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride is a chemical compound with the molecular formula C10H22Cl2NO2. It is known for its unique structure, which includes a butoxy group and two dichloroethylamine groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2’,2’‘-dichlorotriethylamine N-oxide hydrochloride typically involves the reaction of 2-butoxyethanol with 2,2’-dichlorotriethylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide. The hydrochloride salt is then obtained by treating the N-oxide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state products such as N-oxides.
Reduction: Corresponding amines.
Substitution: Products with substituted nucleophiles replacing the chlorine atoms.
Scientific Research Applications
2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A related compound with similar but less complex structure.
2,2’-Dichlorotriethylamine: Shares the dichloroethylamine groups but lacks the butoxy group and N-oxide functionality.
N,N-Dimethyl-2-butoxyethylamine: Similar structure but with different substituents.
Uniqueness
2-Butoxy-2’,2’'-dichlorotriethylamine N-oxide hydrochloride is unique due to its combination of butoxy and dichloroethylamine groups, along with the N-oxide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.
Properties
CAS No. |
102433-84-1 |
|---|---|
Molecular Formula |
C10H22Cl3NO2 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
2-butoxy-N,N-bis(2-chloroethyl)ethanamine oxide;hydrochloride |
InChI |
InChI=1S/C10H21Cl2NO2.ClH/c1-2-3-9-15-10-8-13(14,6-4-11)7-5-12;/h2-10H2,1H3;1H |
InChI Key |
VZPYHYCNBLUAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC[N+](CCCl)(CCCl)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















